molecular formula C18H23N3O2 B6981335 1-[(3S)-3-benzylmorpholin-4-yl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone

1-[(3S)-3-benzylmorpholin-4-yl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Cat. No.: B6981335
M. Wt: 313.4 g/mol
InChI Key: HBFGHBIBDWGKNE-INIZCTEOSA-N
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Description

1-[(3S)-3-benzylmorpholin-4-yl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone is a synthetic organic compound characterized by the presence of a morpholine ring, a pyrazole ring, and a benzyl group

Properties

IUPAC Name

1-[(3S)-3-benzylmorpholin-4-yl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-13-17(14(2)20-19-13)11-18(22)21-8-9-23-12-16(21)10-15-6-4-3-5-7-15/h3-7,16H,8-12H2,1-2H3,(H,19,20)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFGHBIBDWGKNE-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CC(=O)N2CCOCC2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1)C)CC(=O)N2CCOC[C@@H]2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3S)-3-benzylmorpholin-4-yl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone.

    Coupling of the Rings: The final step involves coupling the morpholine and pyrazole rings through a condensation reaction, typically using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3S)-3-benzylmorpholin-4-yl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-[(3S)-3-benzylmorpholin-4-yl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone has several research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific receptors or enzymes.

    Materials Science: Use in the synthesis of novel polymers or materials with unique properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-[(3S)-3-benzylmorpholin-4-yl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary and are typically elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-[(3S)-3-benzylmorpholin-4-yl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone: can be compared with other compounds containing morpholine and pyrazole rings, such as:

Uniqueness

  • The unique combination of the morpholine and pyrazole rings with the benzyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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